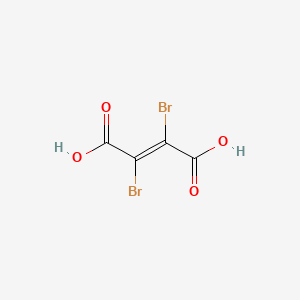

2,3-Dibromobutenedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-dibromobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMPRXRQYSFRP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023334 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-38-8, 149230-81-9 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobutenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)- and (Z)-2,3-Dibromo-2-butenedioic Acids: Synthesis, Characterization, and Applications in Modern Drug Development

Executive Summary

The geometric isomers of 2,3-dibromo-2-butenedioic acid—(E)-dibromofumaric acid and (Z)-dibromomaleic acid—represent a class of highly functionalized and synthetically versatile building blocks. While seemingly simple, these molecules offer a rich platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science. Their strategic importance has grown considerably with the rise of targeted therapeutics, particularly in the field of bioconjugation. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the stereoselective synthesis, rigorous analytical characterization, and the expanding applications of these isomers, with a particular focus on their transformation into high-value intermediates for antibody-drug conjugates (ADCs) and other advanced molecular systems. By explaining the causality behind experimental choices and grounding protocols in established literature, this document serves as both a practical manual and an expert-level reference.

Core Concepts: Isomerism and Physicochemical Properties

The fundamental difference between the two isomers lies in the spatial arrangement of the carboxyl groups and bromine atoms across the carbon-carbon double bond. This geometric constraint dictates their distinct chemical reactivity, physical properties, and, ultimately, their utility in synthesis.

(E)-Dibromofumaric Acid vs. (Z)-Dibromomaleic Acid

The (E)-isomer, or dibromofumaric acid, possesses a trans configuration, with the carboxyl groups on opposite sides of the double bond. Conversely, the (Z)-isomer, or dibromomaleic acid, has a cis configuration where the carboxyl groups are on the same side.[1] This seemingly minor difference has profound implications. The proximity of the carboxyl groups in the (Z)-isomer allows for facile intramolecular reactions, such as anhydride formation, a pathway not accessible to the (E)-isomer.

A related and commercially significant compound is mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), which exists in equilibrium with its open-chain aldehyde form.[2][3] This furanone is a critical and often more accessible precursor for generating derivatives related to the (Z)-isomer.[4]

Caption: Chemical structures of the (E) and (Z) isomers and mucobromic acid.

Comparative Physicochemical Properties

The distinct geometries of the isomers directly influence their intermolecular forces, leading to different physical properties. These differences are crucial for their separation, purification, and handling.

| Property | (E)-Dibromofumaric Acid | (Z)-Dibromomaleic Acid | Rationale for Difference |

| CAS Number | 608-38-8[5] | 608-37-7[] | Unique registry numbers for distinct chemical entities. |

| Molecular Weight | 273.86 g/mol | 273.86 g/mol | Isomers have identical molecular formulas (C₄H₂Br₂O₄).[7] |

| Melting Point | ~142 °C | ~125 °C (decomposes)[] | The more symmetric trans structure of the (E)-isomer allows for more efficient crystal packing, requiring more energy to melt. |

| Solubility | Lower in nonpolar solvents | Higher in polar solvents[8] | The cis configuration of the (Z)-isomer results in a greater molecular dipole moment, enhancing solubility in polar solvents. |

| Acidity (pKa) | pKa₁ and pKa₂ differ significantly | pKa₁ and pKa₂ are closer | In the (Z)-isomer, the proximity of the carboxyl groups allows for intramolecular hydrogen bonding after the first deprotonation, making the second proton harder to remove.[1] |

Stereoselective Synthesis Strategies

Control over stereochemistry is paramount in drug development. The choice of synthetic route determines which isomer is produced, leveraging specific reaction mechanisms like anti- and syn-additions to unsaturated precursors.

Rationale for Method Selection

The synthesis of dihaloalkenes from alkynes or alkenes is a foundational reaction in organic chemistry.[9] For 2,3-dibromo-2-butenedioic acid, the stereochemical outcome is dictated by the starting material's geometry and the reaction mechanism.

-

Anti-addition of bromine to an alkyne (acetylenedicarboxylic acid) typically yields the (E)-isomer.

-

Syn-addition mechanisms are less common for simple bromination but can be achieved with specialized reagents.[10][11]

-

Precursor-based synthesis , starting from materials like mucobromic acid or dibromomaleic anhydride, provides a reliable route to (Z)-isomer derivatives.[4][12]

Caption: Synthetic pathways to (E) and (Z) isomers and key derivatives.

Protocol 1: Synthesis of (E)-Dibromofumaric Acid via Bromination of Fumaric Acid

This protocol describes the classic electrophilic addition of bromine to an alkene. While bromination of fumaric acid can lead to a saturated intermediate (dibromosuccinic acid), subsequent elimination can be controlled to favor the desired product. A more direct route involves the bromination of acetylenedicarboxylic acid.[13][14]

Objective: To synthesize α,β-dibromosuccinic acid as a precursor.

Materials:

-

Fumaric acid (1.7 moles)[13]

-

Water (400 g)[13]

-

Bromine (1.7 moles)[13]

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

-

Combine 200 g (1.7 moles) of fumaric acid and 400 g of water in the flask. Mix thoroughly until the acid is completely wetted.[13]

-

Stir the mixture vigorously and heat to boiling.[13]

-

Add 276 g (1.7 moles) of bromine through the dropping funnel at a rate that maintains a steady reflux. This step is exothermic and requires careful control. The addition should take approximately one hour.[13]

-

After about 100 g of bromine has been added, the product, dibromosuccinic acid, will begin to precipitate as white needles.[13]

-

Continue stirring and heating until the reaction is complete, indicated by a persistent red color from a slight excess of bromine.[13]

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystals by suction filtration, wash with cold water, and air-dry. The product is α,β-dibromosuccinic acid.

-

Further dehydrobromination under basic conditions would be required to generate (E)-dibromofumaric acid, with stereochemical control being a critical consideration.

Causality: Vigorous stirring and maintaining a boiling temperature are essential to ensure a homogenous reaction and prevent the formation of byproducts like monobromomalic acid.[13]

Protocol 2: Synthesis of Dibromomaleic Anhydride from Dibromomaleic Acid

The (Z)-isomer can be readily converted to its anhydride, a crucial intermediate for many applications, including the synthesis of dibromomaleimides.[12]

Objective: To synthesize dibromomaleic anhydride.

Materials:

-

Dibromomaleic acid

-

Acetic anhydride or another dehydrating agent (e.g., P₄O₁₀)

-

Round-bottomed flask with reflux condenser

Procedure:

-

Place dibromomaleic acid in the round-bottomed flask.

-

Add a molar excess of acetic anhydride.

-

Heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the starting diacid.

-

After the reaction is complete (typically 1-2 hours), cool the mixture.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

The resulting crude dibromomaleic anhydride can be purified by recrystallization or sublimation.

Causality: The cis-orientation of the carboxylic acid groups in the (Z)-isomer is sterically favorable for intramolecular dehydration to form the cyclic anhydride.[15] This reaction is not feasible for the trans (E)-isomer.

Analytical Characterization and Isomer Differentiation

Unambiguous identification of the correct isomer is critical. Spectroscopic and physical methods provide a definitive means of characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for isomer differentiation. While ¹H NMR is not informative for the parent acids (no vinylic protons), it is crucial for their ester or amide derivatives. For derivatives, 2D NOESY experiments can show through-space correlation between protons on the substituent and the vinylic proton, confirming geometry.[16] For the acids themselves, ¹³C NMR can be informative, as the chemical shifts of the carbonyl and olefinic carbons will differ slightly between isomers.[17]

-

Infrared (IR) Spectroscopy: The C=O stretching frequencies can differ. The (Z)-isomer, capable of intramolecular hydrogen bonding, may show a broader O-H stretch compared to the (E)-isomer, which primarily engages in intermolecular hydrogen bonding.[17]

-

X-Ray Crystallography: Provides absolute confirmation of the solid-state structure and stereochemistry.[1]

| Spectroscopic Data | (E)-Isomer Derivative (e.g., Dimethyl Fumarate) | (Z)-Isomer Derivative (e.g., Dimethyl Maleate) |

| ¹H NMR (Vinylic H) | ~6.8 ppm | ~6.2-6.3 ppm |

| ¹³C NMR (Olefinic C) | ~133-134 ppm | ~129-130 ppm |

| ¹³C NMR (Carbonyl C) | ~165 ppm | ~165-166 ppm |

| Note: Data are for non-brominated parent esters and serve as a reference for expected trends. Bromine substitution will further shift these values. |

Protocol 3: General Isomer Characterization using NMR Spectroscopy

Objective: To differentiate between the (E) and (Z) isomers of a 2,3-dibromo-2-butenedioic acid derivative (e.g., a diester).

Procedure:

-

Prepare a ~5-10 mg/mL solution of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum. Note the chemical shift of the vinylic proton(s), if present.

-

Acquire a ¹³C NMR spectrum. Note the chemical shifts of the olefinic and carbonyl carbons.

-

If the structure is still ambiguous, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

-

Interpretation: For a mono-substituted derivative (e.g., an amide), a NOE correlation between the amide N-H proton and the vinylic proton would suggest a (Z)-configuration where these groups are on the same side of the double bond. The absence of this correlation would support an (E)-configuration.[16]

Synthetic Utility and Applications in Drug Development

The true value of these isomers lies in their utility as versatile chemical handles for constructing more complex molecules with therapeutic potential.

Gateway to Bioconjugation: The Dibromomaleimide (DBM) Platform

The most significant application of (Z)-2,3-dibromo-2-butenedioic acid derivatives is in bioconjugation, particularly for creating stable antibody-drug conjugates (ADCs). Dibromomaleimides, synthesized from dibromomaleic anhydride, are exceptional reagents for linking cytotoxic payloads to antibodies via disulfide bridging.[12]

Mechanism of Action:

-

The interchain disulfide bonds of a native antibody are reduced to yield free thiol groups.

-

The dibromomaleimide reacts with two thiol groups in a sequential Michael addition.

-

The resulting thiosuccinimide adduct is stable, effectively re-bridging the disulfide bond with a linker-payload construct attached.

-

A subsequent hydrolysis step can open the maleimide ring to form a maleamic acid, which dramatically increases the stability of the conjugate and prevents drug loss in vivo.[12]

Caption: Workflow for creating an ADC using the dibromomaleimide platform.

Protocol 4: Synthesis of a Functionalized Dibromomaleimide

Objective: To synthesize an N-substituted dibromomaleimide for bioconjugation.

Materials:

-

Dibromomaleic anhydride[12]

-

A primary amine bearing a linker or payload (e.g., H₂N-Linker-Drug)

-

Glacial acetic acid

-

Round-bottomed flask and reflux condenser

Procedure:

-

Dissolve dibromomaleic anhydride in glacial acetic acid in the flask.

-

Add one molar equivalent of the primary amine.

-

Heat the mixture to reflux to induce ring closure via dehydration. The reaction typically proceeds for several hours.[12]

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture and remove the acetic acid under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality: The reaction proceeds via the formation of a maleamic acid intermediate, which then cyclizes under thermal, acidic conditions to form the thermodynamically stable five-membered imide ring.[12]

Emerging Applications: Click Chemistry and Cross-Coupling

The vinyl dibromide motif is a powerful functional group for modern organic synthesis.

-

Cross-Coupling Reactions: The two bromine atoms can be sequentially substituted using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the stereospecific construction of tri- and tetra-substituted alkenes.[18][19] This provides a route to complex scaffolds that may be difficult to access otherwise.

-

"Click" Chemistry: Derivatives of these acids can be functionalized with azides or alkynes, making them valuable partners in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[20][21][22][23] This enables the modular and efficient assembly of large, complex molecules, including polymer-drug conjugates and functionalized biomaterials.[24][25][26]

Biological Rationale: Halogenated Compounds as Bioactive Scaffolds

Nature is a rich source of halogenated compounds with potent biological activity.[27] Marine organisms, in particular, produce a vast array of brominated metabolites that exhibit antibacterial, antifungal, and cytotoxic properties.[28] The inclusion of bromine atoms in a molecule can enhance its lipophilicity, improve its binding affinity to target proteins, and alter its metabolic stability. Therefore, using (E)- and (Z)-2,3-dibromo-2-butenedioic acids as starting materials provides a rational entry point into novel chemical space with a higher probability of discovering bioactive compounds.[29]

Conclusion and Future Outlook

(E)- and (Z)-2,3-dibromo-2-butenedioic acid and their parent anhydride are far more than simple laboratory reagents. They are enabling building blocks at the interface of organic synthesis, medicinal chemistry, and materials science. Their most impactful application to date is undoubtedly the dibromomaleimide platform, which has provided a robust solution for generating more stable and homogeneous antibody-drug conjugates.

Looking forward, the synthetic versatility of these scaffolds remains underexplored. The strategic use of their dual bromine handles in sequential, stereospecific cross-coupling reactions will likely lead to the discovery of novel small-molecule therapeutics. Furthermore, their integration into modular "click" chemistry platforms will accelerate the development of sophisticated drug delivery systems, diagnostic agents, and advanced biomaterials. As the demand for precision and efficiency in drug development continues to grow, the utility of these highly functionalized isomers is set to expand even further.

References

-

Bellina, F., & Rossi, R. (2004). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry, 8(12). Available at: [Link]

-

Bentham Science Publishers. (n.d.). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Available at: [Link]

-

Ingenta Connect. (n.d.). Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously. Available at: [Link]

-

Gessesse, M. B., & Yihun, A. W. (2015). SYNTHESIS OF AZIDO DERIVATIVES OF MUCOBROMIC ACID. ResearchGate. Available at: [Link]

-

Yihun, A. W., & Gessesse, M. B. (2012). Synthesis of azido derivatives of mucobromic acid. Bulletin of the Chemical Society of Ethiopia, 27(1), 151-154. Available at: [Link]

-

Ye, Z., et al. (2020). Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. PMC. Available at: [Link]

-

Kotkar, S. P., et al. (2011). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. PMC. Available at: [Link]

-

Chemsrc. (2025). (E)-2,3-Dibromo-2-butenedioic acid | CAS#:608-38-8. Available at: [Link]

-

Moon, H., et al. (2024). Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation strategy. ResearchGate. Available at: [Link]

-

GIST Scholar. (2024). Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation strategy. Available at: [Link]

-

GIST Scholar. (n.d.). Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation. Available at: [Link]

-

ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. Available at: [Link]

-

Jones, M. W., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(11), 2474-2481. Available at: [Link]

-

Blunt, J. W., et al. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. Available at: [Link]

-

Scribd. (n.d.). Identification of Butenedioic Acid Isomers. Available at: [Link]

-

Sciencemadness Wiki. (2024). Organic acid anhydride. Available at: [Link]

-

Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Available at: [Link]

-

PubChem. (n.d.). 2-Butenedioic acid, 2,3-dibromo-, (2Z)-. Available at: [Link]

-

ResearchGate. (2026). Trends in the number and proportion of new bioactive compounds for 2009–2024. Available at: [Link]

-

SciTechDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. Available at: [Link]

- Google Patents. (n.d.). JP2002179612A - Method for producing 2,3-dibromosuccinic acids.

-

MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Available at: [Link]

-

ResearchGate. (2025). Biological activities of natural halogen compounds. Available at: [Link]

-

ResearchGate. (2025). Bioactive hydroxyphenylpyrrole-dicarboxylic acids from a new marine Halomonas sp.: Production and structure elucidation. Available at: [Link]

-

Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Available at: [Link]

-

PubChemLite. (n.d.). 2-butenedioic acid, 2,3-dibromo-, (2z)- (C4H2Br2O4). Available at: [Link]

-

Reddit. (2018). E/Z isomer identification help. Available at: [Link]

-

Masse, C. E. (n.d.). Product Subclass 3: Butenedioic and Butynedioic Acid Esters. Available at: [Link]

-

Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. DergiPark. Available at: [Link]

-

University of Dundee Research Portal. (2020). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Available at: [Link]

-

PCBR. (n.d.). A Recent Concept of Importance: Click Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

PMC. (2024). Click Chemistry in Polymersome Technology. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-BUTENEDIOIC ACID. Available at: [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Available at: [Link]

-

Allen. (n.d.). Acid Anhydrides: Classification, Preparation, Reactions. Available at: [Link]

-

FDA. (2023). Drug Development and Drug Interactions. Available at: [Link]

-

PubMed. (2010). Z and E isomers of butenedioic acid with 2-amino-1,3-thiazole. Available at: [Link]

Sources

- 1. Z and E isomers of butenedioic acid with 2-amino-1,3-thiazole: 2-amino-1,3-thiazolium hydrogen maleate and 2-amino-1,3-thiazolium hydrogen fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionali...: Ingenta Connect [ingentaconnect.com]

- 5. (E)-2,3-Dibromo-2-butenedioic acid | CAS#:608-38-8 | Chemsrc [chemsrc.com]

- 7. 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | C4H2Br2O4 | CID 2723896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 608-37-7: (2Z)-2,3-Dibromo-2-butenedioic acid [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GIST Scholar: Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation strategy [scholar.gist.ac.kr]

- 12. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of azido derivatives of mucobromic acid | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 22. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 23. Click Chemistry [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Click Chemistry in Biomaterials Science [sigmaaldrich.com]

- 27. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Properties of 2,3-Dibromobutenedioic Acid

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of the (Z) and (E) isomers of 2,3-dibromobutenedioic acid, commonly known as dibromomaleic acid and dibromofumaric acid, respectively. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural elucidation of these halogenated unsaturated dicarboxylic acids. The guide will cover the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds. Detailed experimental protocols, data interpretation, and a comparative analysis of the two isomers are presented to provide a comprehensive resource for laboratory and research applications.

Introduction: The Significance of this compound Isomers

This compound exists as two geometric isomers: (Z)-2,3-dibromobutenedioic acid (dibromomaleic acid) and (E)-2,3-dibromobutenedioic acid (dibromofumaric acid). The presence of the carbon-carbon double bond and the two bromine atoms significantly influences their chemical reactivity, physical properties, and, consequently, their spectroscopic signatures. These compounds serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. A precise understanding of their stereochemistry is paramount for controlling the outcomes of chemical reactions and the properties of the resulting products. Spectroscopic techniques are the most powerful tools for this purpose, providing detailed information about the molecular structure and connectivity.

This guide is structured to provide a deep dive into the key spectroscopic methods used to characterize these isomers. We will begin with an overview of the synthesis of these compounds to provide context for sample preparation and potential impurities. This will be followed by dedicated sections on NMR, IR, and Mass Spectrometry. Each section will detail the theoretical basis for the expected spectral features, provide established protocols for data acquisition, and offer a thorough interpretation of the data, highlighting the key differences between the (Z) and (E) isomers.

Synthesis of this compound Isomers: A Brief Overview

A foundational understanding of the synthesis of dibromomaleic and dibromofumaric acids is crucial for interpreting their spectroscopic data, as the synthetic route can influence the isomeric purity and the nature of any potential byproducts.

Synthesis of (Z)-2,3-Dibromobutenedioic Acid (Dibromomaleic Acid)

Dibromomaleic acid is commonly prepared by the hydrolysis of dibromomaleic anhydride. The anhydride itself can be synthesized from maleic anhydride.

Step 1: Synthesis of Dibromomaleic Anhydride

A common method involves the direct bromination of maleic anhydride. For instance, a mixture of maleic anhydride, a Lewis acid catalyst such as aluminum chloride, and bromine can be heated in a sealed tube to yield dibromomaleic anhydride.

Step 2: Hydrolysis of Dibromomaleic Anhydride

Dibromomaleic anhydride is readily hydrolyzed to dibromomaleic acid by reaction with water. This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride, followed by ring-opening. The hydrolysis is typically carried out by heating the anhydride in an aqueous solution.

Experimental Protocol: Hydrolysis of Dibromomaleic Anhydride

-

Dissolution: Suspend dibromomaleic anhydride in a minimal amount of hot deionized water in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it reacts with water to form the diacid. The reaction can be monitored by the disappearance of the insoluble anhydride.

-

Crystallization: Once the reaction is complete (typically indicated by a clear solution), allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the dibromomaleic acid.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis of (E)-2,3-Dibromobutenedioic Acid (Dibromofumaric Acid)

The synthesis of dibromofumaric acid is less commonly reported. One potential route involves the isomerization of dibromomaleic acid, although this can be challenging. A more direct, though often lower-yielding, approach is the bromination of acetylenedicarboxylic acid.

Experimental Protocol: Bromination of Acetylenedicarboxylic Acid

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, dissolve acetylenedicarboxylic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in the same solvent to the stirred solution at room temperature. The reaction is an electrophilic addition of bromine across the triple bond.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are instrumental in distinguishing between the (Z) and (E) isomers.

Theoretical Principles and Expected Spectra

Due to the symmetry of both molecules, the two carboxylic acid protons are chemically equivalent, as are the two olefinic carbons and the two carboxyl carbons.

-

¹H NMR: In a deuterated solvent, the most prominent signal will be from the carboxylic acid protons. Due to the electron-withdrawing nature of the bromine atoms and the carboxyl groups, this signal is expected to be significantly downfield, likely in the range of 10-13 ppm. The chemical shift may vary depending on the solvent and concentration due to hydrogen bonding effects. As there are no neighboring protons, this will appear as a singlet.

-

¹³C NMR: Two distinct signals are expected in the ¹³C NMR spectrum: one for the sp² hybridized olefinic carbons and one for the sp² hybridized carboxyl carbons.

-

Olefinic Carbons (C-Br): The carbons double-bonded to bromine atoms will be significantly deshielded. Their chemical shift is anticipated to be in the range of 120-140 ppm.

-

Carboxyl Carbons (COOH): The carbonyl carbons of the carboxylic acid groups will appear further downfield, typically in the region of 160-170 ppm.

-

The key to distinguishing the isomers lies in the subtle differences in their chemical shifts, which are influenced by the through-space interactions and electronic effects dictated by their geometry. Generally, steric compression can lead to a deshielding effect on carbon nuclei in the more sterically hindered (Z)-isomer.

Experimental Protocols for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound isomer for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a reference standard, or acetone-d₆). DMSO-d₆ is often a good choice due to its ability to dissolve carboxylic acids and the downfield position of its residual proton signal.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient relaxation delay should be used to ensure accurate integration of the acidic proton.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectroscopic Data and Interpretation

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers

| Isomer | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| (Z)-Dibromomaleic Acid | ¹H | ~11-13 | singlet | 2H, COOH |

| ¹³C | ~125-135 | singlet | 2C, C-Br | |

| ¹³C | ~165-170 | singlet | 2C, COOH | |

| (E)-Dibromofumaric Acid | ¹H | ~11-13 | singlet | 2H, COOH |

| ¹³C | ~120-130 | singlet | 2C, C-Br | |

| ¹³C | ~163-168 | singlet | 2C, COOH |

Causality of Spectral Features:

-

The acidic protons are highly deshielded due to the inductive effect of the adjacent carbonyl group and the electronegative bromine atoms on the double bond.

-

The olefinic carbons are deshielded by the directly attached electronegative bromine atoms. The (Z)-isomer may exhibit a slightly more downfield shift for the olefinic carbons due to greater steric strain compared to the (E)-isomer.

-

The carboxyl carbons are in a typical chemical shift range for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectra of dibromomaleic and dibromofumaric acid will be dominated by absorptions from the O-H, C=O, C=C, and C-Br bonds.

Theoretical Principles and Expected Spectra

The key vibrational modes to consider are:

-

O-H Stretch: A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present. For conjugated carboxylic acids, this peak typically appears between 1725 and 1700 cm⁻¹.

-

C=C Stretch: The carbon-carbon double bond stretch will appear in the 1680-1620 cm⁻¹ region. Due to the symmetry of the molecules, this peak may be weak or absent in the IR spectrum, particularly for the more symmetric (E)-isomer.

-

C-O Stretch and O-H Bend: These vibrations will give rise to complex absorptions in the fingerprint region (1400-900 cm⁻¹).

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

The main difference between the spectra of the (Z) and (E) isomers will likely be observed in the fingerprint region, where the overall molecular symmetry influences the vibrational modes. The less symmetric (Z)-isomer may show more complex absorption patterns.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any adsorbed moisture.

-

Weigh approximately 1-2 mg of the this compound isomer and 100-200 mg of the dried KBr.

-

Grind the KBr to a fine powder in an agate mortar. Add the sample and continue to grind the mixture for several minutes to ensure a homogeneous dispersion.

-

Transfer the ground powder to a pellet die and press it using a hydraulic press at high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Spectroscopic Data and Interpretation

Table 2: Key IR Absorption Bands for this compound Isomers

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Conjugated Carboxylic Acid) |

| ~1630 | Medium to Weak | C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

| ~600 | Strong | C-Br stretch |

Causality of Spectral Features:

-

The broadness of the O-H stretch is a direct consequence of extensive intermolecular hydrogen bonding between the carboxylic acid groups in the solid state.

-

The position of the C=O stretch is indicative of a carboxylic acid conjugated with a carbon-carbon double bond.

-

The C=C stretch may be weak due to the symmetrical substitution pattern, which results in a small change in the dipole moment during the vibration.

-

The C-Br stretch appears at a low frequency due to the high mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Principles and Expected Spectra

For this compound, electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak ([M]⁺) should be observable, and its isotopic pattern will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This will result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Expected Fragmentation Pathways:

-

Loss of a bromine atom: A prominent fragment ion would be [M-Br]⁺.

-

Loss of a carboxyl group: Fragmentation via the loss of a COOH radical is possible.

-

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragment ions is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the C-C single bonds.

Experimental Protocol for MS Data Acquisition (Direct Inlet EI-MS)

-

Sample Introduction:

-

Place a small amount of the solid sample (typically < 1 mg) into a capillary tube or on a direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

Gradually heat the probe to vaporize the sample directly into the ion source.

-

The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Spectroscopic Data and Interpretation

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ⁷⁹Br) | Proposed Ion | Comments |

| 272, 274, 276 | [C₄H₂Br₂O₄]⁺ (M⁺) | Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 193, 195 | [M-Br]⁺ | Loss of one bromine atom. |

| 227, 229 | [M-COOH]⁺ | Loss of a carboxyl radical. |

| 149 | [M-Br-CO₂]⁺ | Subsequent loss of carbon dioxide. |

| 79, 81 | [Br]⁺ | Bromine cation. |

Causality of Fragmentation:

The fragmentation pattern is dictated by the relative stabilities of the resulting carbocations and neutral fragments. The C-Br bond is relatively weak and prone to cleavage. The loss of stable neutral molecules like CO and CO₂ is also a favorable process that drives fragmentation.

Visualization of Key Concepts

To aid in the understanding of the molecular structures and the workflow for their analysis, the following diagrams are provided.

Molecular Structures:

Caption: Molecular structures of the (Z) and (E) isomers of this compound.

Experimental Workflow:

2,3-Dibromobutenedioic acid stability and reactivity

Stability, Reactivity, and Applications in Next-Generation Bioconjugation[1]

Executive Summary

2,3-Dibromobutenedioic acid (Dibromomaleic acid) and its anhydride derivative represent a critical class of functional reagents in modern drug development.[1] Unlike standard maleimides, which form susceptible thioether linkages, the 2,3-dibromo motif enables nucleophilic vinylic substitution (

Part 1: Structural Chemistry & Stability Profile[1]

The molecule exists primarily as the cis-isomer (maleic form), which is thermodynamically less stable than the trans-isomer (fumaric form) due to steric strain between the vicinal carboxylic acids and bromine atoms.[1] However, the cis-geometry is essential for cyclic anhydride formation and subsequent maleimide synthesis.[1]

1.1 Physicochemical Properties

| Property | Value / Characteristic | Impact on Protocol |

| CAS Number | 608-37-7 | Verification of raw material.[1][3][4] |

| Molecular Formula | MW: 273.86 g/mol .[1][4][5] | |

| Acidity (pKa) | < 1.0 (estimated) | Significantly stronger than maleic acid due to -I effect of Br.[1] |

| Solubility | Soluble in water, alcohols, THF. | Compatible with aqueous protein buffers after dissolution in co-solvent.[1] |

| UV Absorbance | Can interfere with protein quantification ( |

1.2 Stability Matrix[1][6]

-

Hydrolytic Stability: The acid form is stable in aqueous solution at neutral pH. The anhydride form (2,3-dibromomaleic anhydride) hydrolyzes rapidly in water to the diacid (

min at pH 7).[1] -

Thermal Stability: Stable up to melting point (~125°C dec).[1] Prolonged heating can induce decarboxylation.[1]

-

Photostability: High Risk. The C-Br bond is photosensitive.[1] Solutions should be protected from light to prevent radical cleavage and isomerization to the thermodynamically stable (but less reactive) trans-isomer (dibromofumaric acid).[1]

Part 2: Reactivity & Mechanism (The "Stapling" Effect)[1]

The core value of this compound lies in its ability to undergo sequential addition-elimination reactions.[1]

2.1 The Mechanism: Nucleophilic Vinylic Substitution (

)

Unlike standard Michael addition (used by non-brominated maleimides), the presence of bromine allows the double bond to regenerate.[1]

-

Activation: The electron-withdrawing nature of the two carbonyls and two bromines makes the alkene highly electrophilic.

-

First Attack: A thiolate (

) attacks the double bond.[1] -

Elimination: Bromide (

) is ejected, regenerating the double bond.[1] -

Second Attack: A second thiolate attacks, displacing the second bromide.

This results in a rigid 2-carbon bridge between the two sulfur atoms.[1]

2.2 Visualization: The Disulfide Bridging Pathway

Caption: Step-wise mechanism of disulfide bridging. The dibromomaleimide effectively re-closes the opened disulfide bond, maintaining protein stability.

Part 3: Experimental Protocols

3.1 Synthesis of 2,3-Dibromomaleimide (Precursor Preparation)

Rationale: The acid must be converted to the maleimide to be useful for bioconjugation.[1]

Reagents: this compound (2.0 g), Urea (0.5 g), Acetic Acid (Glacial).[1]

-

Dehydration: Heat this compound (2.0 g) with

or acetic anhydride to generate 2,3-dibromomaleic anhydride. Isolate by sublimation or crystallization.[1][6] -

Imide Formation: Dissolve the anhydride in glacial acetic acid. Add Urea (1.0 eq).[1]

-

Reflux: Heat to reflux for 2 hours. The amine reacts with the anhydride ring.

-

Workup: Cool the solution. Pour into ice water. The dibromomaleimide will precipitate.

-

Purification: Recrystallize from ethanol.

-

Quality Check:

NMR should show a singlet for the imide proton (~11.0 ppm) and no alkene protons.[1]

-

3.2 Protocol: Disulfide Bridging on an Antibody (IgG)

Rationale: This protocol targets interchain disulfides, converting DAR 0 to DAR 4 homogeneously.[1]

Materials:

-

mAb (e.g., Trastuzumab) at 5 mg/mL in PBS (pH 7.4).[1]

-

Dibromomaleimide-Functionalized Payload (10 mM in DMSO).[1]

Step-by-Step:

-

Reduction: Add TCEP (2.1 equivalents per disulfide) to the mAb solution.[1] Incubate at 37°C for 1 hour.

-

Note: Full reduction of interchain disulfides is required.[1]

-

-

Conjugation: Cool to room temperature. Add the Dibromomaleimide reagent (5-10 equivalents per disulfide) slowly while vortexing.[1]

-

Critical: DMSO concentration should not exceed 10% v/v to prevent denaturation.[1]

-

-

Incubation: React for 1 hour at room temperature.

-

Observation: The reaction is fast.[8] The solution may turn slightly yellow due to the release of HBr/chromophore formation.

-

-

Quenching: Add excess N-acetylcysteine (NAC) to scavenge unreacted maleimide.[1]

-

Purification: Use a PD-10 desalting column or dialysis to remove excess small molecules.[1]

Part 4: Critical Analysis & Troubleshooting

4.1 Comparative Stability: DBM vs. Standard Maleimide

One of the major failure modes in ADCs is the Retro-Michael reaction , where the drug linker falls off the antibody in circulation (transferring to serum albumin).

| Feature | Standard Maleimide (Michael Adduct) | Dibromomaleimide (S-S Bridge) |

| Linkage Type | Thioether (Single Cys) | Dithiomaleimide (Bridged Cys pair) |

| Serum Stability | Moderate (Subject to exchange) | High (Ring is stabilized) |

| Reversibility | Irreversible (mostly) | Reversible (with high thiol excess) |

| Hydrolysis | Ring opens to succinic acid | Ring hydrolyzes to maleamic acid |

4.2 Troubleshooting Guide

-

Problem: Precipitation during conjugation.

-

Problem: Incomplete bridging (observed by SDS-PAGE).

-

Cause: Insufficient reduction of the disulfide prior to addition.

-

Fix: Increase TCEP incubation time or temperature. Ensure the protein is fully unfolded if the disulfide is buried.

-

References

-

Smith, M. E. B., et al. (2010).[1] "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society. [Link][1]

-

Schumacher, F. F., et al. (2014).[1] "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry. [Link][1]

-

Jones, M. W., et al. (2011).[1] "Polymeric dibromomaleimides as bifunctional cross-linkers for the stabilization of proteins." Chemical Communications. [Link]

-

Morais, M., et al. (2017).[1] "Next-generation antibody-drug conjugates: utilizing the dibromomaleimide linker."[1][2] Current Opinion in Chemical Biology. [Link][1]

Sources

- 1. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CAS 608-37-7: (2Z)-2,3-Dibromo-2-butenedioic acid [cymitquimica.com]

- 5. DIBROMOMALEIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 8. norbidar.com [norbidar.com]

Advanced Nomenclature, Synthesis, and Bioconjugation Applications of 2,3-Dibromobutenedioic Acid

Target Audience: Researchers, Application Scientists, and Bioconjugation Engineers in Drug Development

As the demand for highly homogeneous, stable biotherapeutics accelerates, the chemical tools we use to construct Antibody-Drug Conjugates (ADCs) must evolve. At the forefront of this evolution is 2,3-dibromobutenedioic acid , a critical precursor to Next-Generation Maleimides (NGMs). This technical whitepaper dissects the stereochemical nomenclature of this compound, details its synthetic pathways, and provides field-proven protocols for its downstream application in site-specific disulfide bridging.

Structural Nomenclature and Stereochemistry

The IUPAC name 2,3-dibromobut-2-enedioic acid refers to a dibrominated,

The (Z)-Isomer: Dibromomaleic Acid

The cis or (Z)-configuration is formally named (Z)-2,3-dibromo-2-butenedioic acid . Its common trivial name is dibromomaleic acid . Because the two carboxylic acid groups are on the same side of the alkene plane, this isomer readily dehydrates to form dibromomaleic anhydride, the direct precursor to dibromomaleimides (DBMs)[1].

The (E)-Isomer: Dibromofumaric Acid

The trans or (E)-configuration is formally named (E)-2,3-dibromo-2-butenedioic acid . Its common trivial name is dibromofumaric acid [2]. Due to the trans-diaxial-like opposition of the carboxyl groups, it cannot form a monomeric cyclic anhydride. It is primarily used as a specialized building block in halogenated polymer synthesis or as a rigid linker[].

Table 1: Synonyms and Chemical Identifiers

| Property / Identifier | (Z)-Isomer (Maleic Derivative) | (E)-Isomer (Fumaric Derivative) |

| IUPAC Name | (Z)-2,3-dibromobut-2-enedioic acid | (E)-2,3-dibromobut-2-enedioic acid |

| Common Synonyms | Dibromomaleic acid | Dibromofumaric acid, trans-2,3-dibromobutenedioic acid[2] |

| CAS Registry Number | 608-37-7 | 608-38-8[2] |

| PubChem CID | 11087957 (Dimethyl ester)[4] | 11087957 (Dimethyl ester)[4] |

| Primary Application | Precursor to DBMs and ADCs[1] | Halogenated building blocks[] |

The Causality of Disulfide Bridging: Why Dibromomaleimides?

The primary value of dibromomaleic acid in modern drug development lies in its conversion to dibromomaleimides (DBMs) . Conventional maleimides react with a single free thiol (cysteine) via a Michael addition. When an IgG1 antibody is reduced, it yields 8 free thiols, leading to highly heterogeneous conjugates with varying Drug-to-Antibody Ratios (DARs)[5]. Furthermore, conventional succinimide thioethers are susceptible to retro-Michael reactions in systemic circulation, leading to premature payload release and off-target toxicity[6].

The DBM Advantage: DBMs act as bis-electrophiles. When introduced to a reduced disulfide bond, the DBM undergoes a sequence of addition-elimination reactions, substituting both bromine atoms with the two cysteine thiols[7]. This "re-bridges" the disulfide bond, inserting a rigid two-carbon covalent linkage that maintains the antibody's tertiary structure[6][8].

Crucially, the resulting dithiomaleimide conjugate can be subjected to mildly alkaline conditions (pH 8.5) to induce rapid hydrolysis of the imide ring[9]. This ring-opening forms a dithiomaleamic acid , which is permanently "locked" and completely resistant to retro-Michael deconjugation or thiol exchange in blood plasma[6][9].

Mechanism of disulfide bridging and stabilization using DBM derivatives.

Experimental Methodologies

As a self-validating system, the following protocols incorporate built-in analytical checkpoints (LC-MS and SDS-PAGE) to ensure the chemical logic holds true at each stage.

Protocol 1: Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

Before synthesizing a functional DBM, one must generate the highly reactive dibromomaleic anhydride.

-

Bromination: Charge a sealed reaction vessel with maleic anhydride (2.0 g, 20.39 mmol), a catalytic amount of aluminum chloride (40.8 mg, 0.3 mmol), and elemental bromine (2.1 mL, 40.78 mmol)[10].

-

Thermal Activation: Heat the mixture to 120 °C for 16 hours. Causality note: The elevated temperature and Lewis acid catalyst are required to drive the electrophilic addition and subsequent elimination to restore the double bond.[10]

-

Extraction: Cool to room temperature and dissolve the crude mixture in ethyl acetate. Filter to remove insoluble inorganic byproducts[10].

-

Purification: Evaporate the filtrate, resuspend the red solid in chloroform (100 mL), filter, and evaporate to yield dibromomaleic anhydride as a yellow solid (approx. 87% yield)[10].

-

Validation: Confirm product identity via

C NMR (CDCl

Protocol 2: Site-Specific Antibody Conjugation via Disulfide Bridging

This protocol details the generation of a highly homogeneous ADC (DAR = 4) using a DBM-functionalized payload.

-

Antibody Preparation: Buffer exchange the purified IgG1 antibody (e.g., Trastuzumab) into PBS (pH 7.4) to a final concentration of 5 mg/mL[6].

-

Reduction: Warm the solution to 37 °C. Add 10 equivalents of TCEP (tris(2-carboxyethyl)phosphine) to fully reduce the four interchain disulfide bonds[6]. Incubate for 1-2 hours.

-

Validation Checkpoint: Run an aliquot on non-reducing SDS-PAGE. You should observe distinct bands for the heavy chain (~50 kDa) and light chain (~25 kDa), confirming complete reduction[5].

-

-

Conjugation (Bridging): Cool the reaction to 20 °C. Add 5 equivalents (1.25 eq per disulfide) of the DBM-functionalized payload[5][6]. Incubate for 1 hour. The DBM will rapidly insert into the reduced disulfides, reconnecting the heavy and light chains[5].

-

Hydrolysis (Locking): Adjust the buffer pH to 8.5 using a mild borate or carbonate buffer[9]. Incubate for an additional 1-2 hours. This accelerated post-conjugation hydrolysis converts the dithiomaleimide to the stable maleamic acid, preventing off-target thiol exchange[9].

-

Purification & Analysis: Purify the ADC using Size-Exclusion Chromatography (SEC)[6]. Analyze via LC-MS to confirm a homogeneous DAR of 4[6].

Quantitative Data Summary: Reagent Reactivity and Stability

The choice of halogen on the maleimide ring heavily influences the reaction kinetics during the bridging step. The table below summarizes the relative reactivity and stability profiles of various maleimide derivatives.

Table 2: Kinetic and Stability Profiles of Maleimide Derivatives

| Reagent Type | Relative Reactivity (Bridging) | Hydrolysis Rate (pH 8.5) | Post-Hydrolysis Stability (Plasma) | Reference |

| Conventional Maleimide | Fast (Mono-thiol only) | Slow (>72 hours) | Poor (Prone to retro-Michael) | [6][9] |

| Dichloromaleimide | Slowest | Moderate | Excellent | [11][12] |

| Dibromomaleimide (DBM) | Intermediate / Optimal | Fast (~1 hour) | Excellent (Locked) | [9][11] |

| Diiodomaleimide | Fastest | Fast | Excellent | [11][12] |

Note: While diiodomaleimides react the fastest, DBMs offer the optimal balance of synthetic accessibility (from dibromomaleic acid), shelf stability, and controlled reaction kinetics, making them the industry standard for Next-Generation Maleimides[1][11][12].

References

-

Quality Control Chemicals (QCC). "(E)-2,3-Dibromo-2-butenedioic acid." Available at: [Link]

-

Morais, M., Forte, N., et al. "Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation." UCL Discovery. Available at: [Link]

-

Organic & Biomolecular Chemistry. "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." RSC Publishing (2017). Available at: [Link]

-

Smith, M. E. B., et al. "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society (2010). Available at: [Link]

-

Bioconjugate Chemistry. "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." ACS Publications (2011). Available at: [Link]

-

Maruani, A., et al. "Highly homogeneous antibody modification through optimisation of the synthesis and conjugation of functionalised dibromopyridazinediones." Nature Communications / PMC (2018). Available at: [Link]

-

PubChem. "Dimethyl trans-2,3-Dibromobutenedioate | C6H6Br2O4 | CID 11087957." National Institutes of Health. Available at: [Link]

Sources

- 1. Highly homogeneous antibody modification through optimisation of the synthesis and conjugation of functionalised dibromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality Control Chemicals (QCC) [qcchemical.com]

- 4. Dimethyl trans-2,3-Dibromobutenedioate | C6H6Br2O4 | CID 11087957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 10. DIBROMOMALEIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Stereoselective Bromination of Maleic Acid to (±)-2,3-Dibromosuccinic Acid

Executive Summary

This application note details the stereospecific synthesis of (±)-2,3-dibromosuccinic acid (racemic mixture) via the electrophilic bromination of maleic acid . Unlike the bromination of fumaric acid (which yields the meso isomer), this reaction demonstrates the principle of anti-addition to a cis-alkene, generating a pair of enantiomers.[1]

This protocol is critical for researchers requiring specific stereochemical configurations for downstream synthesis of chiral tartaric acid derivatives, heterocycles (e.g., tetrahydropyridines), and cross-linking agents in drug formulation.

Mechanistic Principles & Stereochemistry

The Stereochemical Imperative

The bromination of alkenes proceeds via a stereospecific anti-addition mechanism.[1] The geometry of the starting material dictates the stereochemistry of the product:

-

(E)-Fumaric acid (

) -

(Z)-Maleic acid (

)

Reaction Mechanism

The reaction initiates with the electrophilic attack of bromine on the

Critical Control Point: In aqueous solvents with acid catalysis, maleic acid can isomerize to the thermodynamically more stable fumaric acid before bromination, leading to the meso product. To ensure the formation of the racemic product, this protocol utilizes an ethereal solvent system to minimize isomerization.

Figure 1: Mechanistic pathway of electrophilic bromination showing the progression from the cis-precursor to the racemic product via the bromonium intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[4][5][6] | Grade | Role |

| Maleic Acid | 110-16-7 | >99% | Substrate |

| Bromine ( | 7726-95-6 | Reagent | Electrophile |

| Diethyl Ether | 60-29-7 | Anhydrous | Solvent |

| Carbon Tetrachloride | 56-23-5 | ACS | Recrystallization (Optional) |

Safety Directives (HSE)

-

Bromine: Highly toxic by inhalation and corrosive. Must be handled in a functioning fume hood.[7] Use double-gloving (nitrile under laminate) if available.

-

Ether: Extremely flammable. Ensure no open flames or spark sources are present.

-

Maleic Acid: Severe eye irritant.[4][8][9][10] Wear safety goggles.

Step-by-Step Procedure (Ether Method)

This method is selected to maximize the yield of the racemic product and prevent isomerization to the meso form.

-

Preparation:

-

Weigh 5.0 g (43 mmol) of Maleic acid into a 100 mL round-bottom flask.

-

Add 20 mL of anhydrous diethyl ether. Stir until the acid is fully dissolved.

-

Note: If the acid does not dissolve completely, a small amount of heat (warm water bath) may be applied, but cool back to room temperature before proceeding.

-

-

Bromination:

-

In a fume hood, measure 2.4 mL (7.5 g, ~47 mmol) of liquid Bromine.

-

Add the bromine dropwise to the stirring maleic acid solution over a period of 10–15 minutes.

-

Observation: The solution will turn deep red/orange.

-

Catalysis (Optional): If the reaction is slow to initiate (color persists without fading), expose the flask to a bright light source (e.g., a 100W lamp) for a few minutes to catalyze the radical initiation, although the ionic mechanism usually proceeds in polar ether.

-

-

Reaction & Isolation:

-

Stir the mixture at room temperature for 30–60 minutes .

-

The product, (±)-2,3-dibromosuccinic acid, is less soluble in ether than the starting material and may begin to precipitate.

-

Evaporate the ether solvent using a rotary evaporator (water bath < 30°C) or a stream of nitrogen in the hood until a solid residue remains.

-

Caution: Do not overheat, as this can cause decomposition or isomerization.

-

-

Purification:

-

The crude residue is often a sticky solid. Triturate (wash/grind) the solid with cold dichloromethane or petroleum ether to remove excess bromine.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (approx. 10-15 mL). Filter hot if necessary.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

Collect the crystals via vacuum filtration.

-

Validation & Quality Control

The most robust method to validate stereochemical success is Melting Point (MP) analysis, as the racemic and meso forms have vastly different physical properties.

Data Interpretation Table

| Parameter | (±)-Racemic Product | meso-Product (Impurity) |

| Melting Point | 166 – 170 °C | 255 – 273 °C (dec) |

| Solubility (Water) | High (Very soluble) | Low (Recrystallizes easily) |

| Stereochemistry | (2R,3R) & (2S,3S) | (2R,3S) - Achiral |

-

Pass Criteria: Observed MP is within 165–172°C range.[5]

-

Fail Criteria: Observed MP > 200°C indicates isomerization to the meso form (likely due to presence of water/acid during reaction or starting with fumaric acid).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of (±)-2,3-dibromosuccinic acid.

Applications in Drug Development

The synthesis of 2,3-dibromosuccinic acid is not merely an academic exercise; it serves as a versatile scaffold in medicinal chemistry:

-

Chiral Building Blocks: The racemic mixture can be resolved into pure enantiomers, serving as precursors for chiral tartaric acid derivatives used in asymmetric synthesis.

-

Heterocycle Synthesis: It is a key intermediate in the synthesis of tetrahydropyridines and other nitrogen-containing heterocycles, which are pharmacophores in antifungal and antibacterial agents (e.g., Dabholkar et al., 2011).

-

Cross-Linking Agents: Used in the formulation of hydrogels and biodegradable polymers for drug delivery systems.

References

-

Stereochemistry of Bromination: McKenzie, A. (1912). "The Configuration of the Stereoisomeric Dibromosuccinic Acids." Journal of the Chemical Society, Transactions, 101, 1196-1205. Link

-

Microscale Synthesis Protocol: Tomsho, J. et al. (2019). "A Microscale Synthesis of the Diastereomers of 2,3-Dibromosuccinic Acid." Journal of Chemical Education. Link

-

Physical Properties & Safety: National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 11096, 2,3-Dibromosuccinic acid." Link

-

Drug Development Applications: Dabholkar, V.V., et al. (2011).[6] "Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs." Indian Journal of Pharmaceutical Sciences, 73(2), 199-207.[6] Link

-

Industrial Preparation (Meso/Racemic Control): Jenkner, H. (1969). "Production of meso 2,3-dibromosuccinic acid." U.S. Patent 3,465,037. Link

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 3. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]

- 4. fishersci.com [fishersci.com]

- 5. meso-2,3-Dibromosuccinic acid 98 608-36-6 [sigmaaldrich.com]

- 6. (±)-2,3-Dibromosuccinic acid ((±)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]

- 7. A microscale synthesis of the diastereomers of 2,3-dibromosuccinic acid - ProQuest [proquest.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,3-Dibromobutenedioic Acid & Derivatives: A Guide to Next-Gen Bioconjugation & Heterocyclic Synthesis

Topic: Applications of 2,3-Dibromobutenedioic Acid in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide

Abstract this compound (specifically its cis-isomer, 2,3-dibromomaleic acid) and its anhydride derivative have emerged as "privileged scaffolds" in modern chemical biology and organic synthesis.[1] Unlike standard maleimides that undergo irreversible Michael addition, the 2,3-dibromo motif enables reversible addition-elimination reactions .[1] This unique reactivity profile allows for the construction of functionalized heterocycles and, most notably, "Next-Generation Maleimides" (NGMs) for site-selective protein modification.[1] This guide details the mechanistic principles, synthetic protocols for reagent generation, and workflows for cysteine bridging applications.

Introduction: The Chemical Advantage

The utility of this compound lies in the electrophilicity of its alkene core combined with the leaving group ability of the bromine atoms. While unsubstituted maleimides react via nucleophilic addition (

Key Reactivity Modes

-

Sequential Substitution: The two bromine atoms can be displaced sequentially by nucleophiles (thiols, amines), allowing for the controlled assembly of asymmetrical functional molecules.

-

Rigid Scaffold Formation: In bioconjugation, the molecule acts as a "staple," re-bridging reduced disulfides to maintain protein structural integrity—a feat impossible with standard mono-maleimides.

-

Fluorescence Activation: Substitution of bromines with specific amino- or thio-groups often restores fluorescence in quenched dye scaffolds, creating "turn-on" sensors.[1]

Core Application: Next-Generation Bioconjugation

The most high-impact application of this compound derivatives (specifically 2,3-dibromomaleimides ) is in the field of Antibody-Drug Conjugates (ADCs) and peptide stapling.[1]

Mechanism: The "Stapling" Effect

Standard maleimides attach to a single cysteine, leaving the interchain disulfide bond broken and the protein potentially destabilized. 2,3-Dibromomaleimides insert into the disulfide bond:

-

Reduction: Native disulfide is reduced to two free thiols.[1]

-

First Addition-Elimination: One thiol displaces the first bromine.[1]

-

Second Addition-Elimination: The second thiol displaces the second bromine (intramolecular cyclization).[1]

-

Result: A stable, rigid 2-carbon bridge connects the two cysteines.[1]

Visualizing the Pathway

Figure 1: The thermodynamic "stapling" mechanism.[1] Unlike standard maleimides, the dibromo-bridge can be reversed (cleaved) using excess thiols or phosphines, allowing for "catch-and-release" purification strategies.[1]

Experimental Protocols

Protocol A: Synthesis of N-Functionalized 2,3-Dibromomaleimides

Objective: To synthesize a bioconjugation reagent from the core anhydride scaffold. Precursor: 2,3-Dibromomaleic anhydride (commercially available or synthesized via oxidation of mucobromic acid).[1]

Materials:

-

2,3-Dibromomaleic anhydride (1.0 eq)[1]

-

Primary amine (R-NH₂, e.g., N-propargyl amine for click chemistry handles) (1.0 eq)[1]

-

Acetic Anhydride (Dehydrating agent)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 2,3-dibromomaleic anhydride (500 mg, ~1.95 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

-

Amine Addition: Add the primary amine (1.95 mmol) dropwise. The solution may warm slightly as the amic acid intermediate forms.

-

Cyclization: Reflux the mixture at 120°C for 2–4 hours.

-

Optimization: Monitor by TLC (Hexane:EtOAc).[1] The intermediate amic acid is polar; the product imide is less polar.

-

Alternative: For sensitive amines, stir at Room Temperature in acetic acid overnight, then add 2 eq of acetic anhydride and heat to 60°C for 1 hour.

-

-

Workup:

-

Purification: Flash column chromatography (typically Hexane/EtOAc gradients).[1] 2,3-Dibromomaleimides are often bright yellow solids or oils.[1]

Data Validation:

-

¹H NMR: Look for the disappearance of amine N-H protons and the symmetry of the maleimide system.

-

¹³C NMR: Characteristic carbonyl peaks at ~165 ppm; C=C peaks at ~129 ppm.[1]

Protocol B: Disulfide Bridging of a Model Peptide (Somatostatin)

Objective: To demonstrate site-specific conjugation into a disulfide bond.

Materials:

-

2,3-Dibromomaleimide reagent (from Protocol A)[1]

-

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride[1]

Step-by-Step Procedure:

-

Preparation: Dissolve peptide (0.1 mM final conc) in PBS (pH 6.2).

-

Reduction: Add TCEP (1.1 equivalents). Incubate at RT for 30–60 minutes.

-

Note: TCEP is preferred over DTT because DTT contains thiols that will compete for the maleimide.

-

-

Conjugation: Add 2,3-dibromomaleimide (1.1 equivalents) from a DMSO stock solution.

-

Observation: The reaction is extremely fast (often < 15 mins).

-

-

Monitoring: Analyze by LC-MS.

-

Target Mass: Mass of Peptide + Mass of Imide - 2xHBr (Mass shift: +[Imide MW] - 162 Da).[1]

-

-

Purification: If necessary, remove excess small molecules via size-exclusion chromatography (PD-10 column) or dialysis.[1]

Secondary Application: Heterocyclic Scaffold Construction

Beyond bioconjugation, this compound derivatives serve as electrophilic building blocks for fused heterocycles.[1]

Bis-Indolyl Maleimides (Protein Kinase C Inhibitors)

The "bis-indolyl maleimide" class (e.g., GF 109203X) is synthesized by reacting 2,3-dibromomaleimide with indole Grignard reagents.[1]

Workflow Summary:

-

Reagent: Indole-3-magnesium bromide (generated in situ).

-

Substitution: React with N-methyl-2,3-dibromomaleimide in THF.

-

Mechanism: The Grignard reagent displaces the bromines via addition-elimination.[1]

-

Outcome: A symmetric or asymmetric bis-indolyl maleimide, a potent kinase inhibitor scaffold.[1]

Safety & Handling

-

Corrosivity: this compound and its anhydride are corrosive and can cause severe skin burns.[1] Wear butyl rubber gloves and a face shield.[1]

-

Sensitizer: Maleimides are potent sensitizers.[1] Avoid inhalation of dusts. Handle all solids in a fume hood.[1]

-

Storage: Store dibromomaleimides at -20°C protected from light. They are slowly hydrolyzed in water; stock solutions should be made in anhydrous DMSO or DMF.[1]

References

-

Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation Agents. Source: SciSpace.[1] URL:[Link][1]

-

Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Source: Journal of the American Chemical Society (2010). URL:[Link][1]

-

Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation. Source: Organic & Biomolecular Chemistry (2017).[1] URL:[Link][1]

-

A mild synthesis of N-functionalised bromomaleimides. Source: Tetrahedron Letters (2013).[1][5] URL:[Link][1]

-

Mucobromic acid - Organic Syntheses Procedure. Source: Organic Syntheses, Coll.[6] Vol. 4. URL:[Link][1]

Sources

Application Notes and Protocols for the Use of 2,3-Dibromobutenedioic Acid as a Versatile Chemical Intermediate

Abstract

2,3-Dibromobutenedioic acid, a halogenated derivative of butenedioic acid, stands as a highly versatile and reactive chemical intermediate. Its structure, featuring a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms, provides multiple reactive sites for a diverse array of organic transformations. This guide offers an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of complex organic molecules, including heterocyclic compounds and acetylenic derivatives. Detailed, field-proven protocols are provided for key transformations, alongside mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this potent building block for their synthetic endeavors.

Introduction: The Synthetic Potential of a Multifunctional Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound, existing as two geometric isomers (derived from maleic and fumaric acid), is a preeminent example of a multifunctional intermediate. The electron-withdrawing nature of the carboxylic acid groups renders the double bond susceptible to nucleophilic attack and cycloaddition reactions. Concurrently, the vicinal dibromides are excellent leaving groups, facilitating elimination reactions to form triple bonds or participating in substitution reactions. This confluence of reactivity makes it a valuable precursor in various industrial and academic settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]